Methyl 6-phenylpyrazine-2-carboxylate

Beschreibung

Chemical Identity and Structural Features

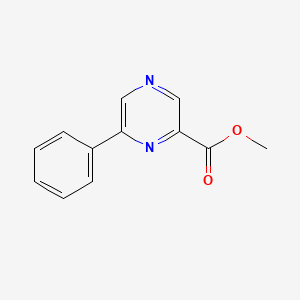

This compound is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 grams per mole. The compound is formally designated by the International Union of Pure and Applied Chemistry nomenclature as this compound, with the Chemical Abstracts Service registry number 13534-79-7. The structural architecture of this compound consists of a pyrazine core ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms positioned in a 1,4-relationship, commonly referred to as para-diazine configuration.

The molecular structure exhibits several distinctive characteristics that contribute to its chemical reactivity and physical properties. The pyrazine ring serves as the central scaffold, with a phenyl group attached at the 6-position through a carbon-carbon bond, creating an extended conjugated system that influences the compound's electronic properties. At the 2-position, a methyl carboxylate functional group is present, introducing both electrophilic and nucleophilic reaction sites that enhance the compound's synthetic utility. The Standard International Chemical Identifier key for this compound is ZUJHUMDDQJUYDK-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System notation is represented as COC(=O)C1=NC(=CN=C1)C2=CC=CC=C2.

The three-dimensional molecular geometry reveals important structural features that influence intermolecular interactions and biological activity. The phenyl ring can adopt various orientations relative to the pyrazine plane, creating potential for conformational flexibility that may be crucial for molecular recognition processes. The methyl carboxylate group introduces additional hydrogen bonding capabilities and serves as a site for potential hydrolysis reactions under appropriate conditions.

Historical Context and Discovery

The development and understanding of pyrazine chemistry has evolved significantly since the initial discoveries in the mid-19th century. The foundational work in pyrazine chemistry can be traced back to 1844 when Laurent first synthesized a pyrazine derivative, specifically 2,3,5,6-tetraphenylpyrazine, through the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile. This compound was initially named "amarone" by Laurent, though its true identity as a pyrazine derivative was not established until 1897 when Snape and Brooke confirmed its structure. The historical significance of this early work established the foundation for subsequent investigations into pyrazine chemistry and the development of synthetic methodologies for accessing these heterocyclic compounds.

The structural elucidation of pyrazine compounds faced considerable challenges in the late 19th century. During this period, the scientific community debated whether pyrazine exhibited a Kekulé-type structure with conjugated double bonds or a Dewar-type arrangement featuring a long para bond connecting the two nitrogen atoms. The resolution of this structural question was crucial for understanding the chemical behavior and reactivity patterns of pyrazine derivatives, including the eventual development of compounds such as this compound.

The systematic exploration of pyrazine derivatives gained momentum throughout the 20th century with the development of more sophisticated synthetic methodologies. The discovery that certain pyrazine compounds, particularly pyrazinamide, exhibited significant antimycobacterial activity sparked intensive research into this class of heterocycles. This medicinal chemistry interest drove the development of numerous synthetic approaches for preparing substituted pyrazine derivatives, including those bearing phenyl and carboxylate substituents.

The specific compound this compound emerged within this broader context of pyrazine chemistry development. While the exact date of its first synthesis is not definitively documented in the available literature, its structure represents a logical extension of the synthetic methodologies developed for related pyrazine carboxylates and phenyl-substituted pyrazines. The compound's entry into chemical databases and commercial availability indicates its recognition as a valuable synthetic intermediate and research tool.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader field of heterocyclic chemistry, serving multiple roles as both a synthetic target and a versatile building block for further chemical transformations. The compound exemplifies the strategic value of pyrazine derivatives in modern organic synthesis, where the combination of aromatic stability and functional group diversity creates opportunities for complex molecule construction. The presence of both a phenyl substituent and a carboxylate ester provides multiple reactive sites that can be selectively modified under appropriate reaction conditions.

In the context of medicinal chemistry, pyrazine derivatives have demonstrated significant biological activities, particularly in the area of antimycobacterial research. Pyrazinamide, a first-line antitubercular drug, has served as the prototype for understanding how pyrazine-containing compounds can exhibit potent biological effects. Research groups have focused extensively on the synthesis of N-phenylpyrazine-2-carboxamides, many of which have shown antimycobacterial effects comparable to pyrazinamide, with minimum inhibitory concentrations ranging from 6.25 to 12.5 micrograms per milliliter. This biological activity profile has motivated the development of numerous pyrazine derivatives, including compounds structurally related to this compound.

The synthetic chemistry of pyrazine derivatives has benefited from the development of versatile methodologies that enable the introduction of various substituents at different positions on the heterocyclic ring. Cross-coupling reactions, particularly Suzuki coupling protocols, have emerged as powerful tools for constructing carbon-carbon bonds between pyrazine rings and aromatic substituents. These methodologies typically employ palladium catalysts under microwave irradiation conditions, achieving efficient coupling between halogenated pyrazines and arylboronic acids. Such approaches have proven instrumental in accessing compounds like this compound and related derivatives.

The versatility of this compound extends beyond its direct applications to encompass its utility as a precursor for more complex molecular architectures. The methyl ester functionality can undergo various transformations, including hydrolysis to generate the corresponding carboxylic acid, amidation reactions to form carboxamide derivatives, and reduction processes to yield primary alcohol analogs. These transformations enable the systematic exploration of structure-activity relationships and the optimization of biological activities in related compound series.

Eigenschaften

IUPAC Name |

methyl 6-phenylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-8-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJHUMDDQJUYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701499 | |

| Record name | Methyl 6-phenylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-79-7 | |

| Record name | Methyl 6-phenylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 6-phenylpyrazine-2-carboxylate can be synthesized through the reaction of benzoyl chloride with methyl pyrazine-2-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 6-phenylpyrazine-2-carboxylic acid.

Reduction: 6-phenylpyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Methyl 6-phenylpyrazine-2-carboxylate has been studied for its antimicrobial properties. Research indicates that pyrazine derivatives exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that certain pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis infections .

Antioxidant Properties

Pyrazine derivatives, including this compound, have demonstrated antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential use in nutraceutical formulations .

HIV Inhibition

Recent studies have explored the role of this compound as a scaffold for designing RNA-binding compounds with activity against HIV-1. This application underscores the compound's versatility and importance in antiviral drug development .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

Nanomaterials

The compound has also been utilized in the synthesis of nanomaterials. Pyrazine derivatives can act as templates or stabilizers in the formation of nanoparticles, which are essential in various applications, including catalysis and drug delivery systems. The unique electronic properties imparted by the pyrazine ring enhance the functionality of these nanomaterials .

Agricultural Chemistry

Pesticide Development

this compound has shown promise in agricultural applications, particularly in developing new pesticides. Its structural characteristics allow it to interact with biological systems effectively, providing a basis for designing environmentally friendly pest control agents that minimize harm to non-target organisms .

Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Potential new antibiotics for resistant strains |

| Antioxidant Properties | Combat oxidative stress-related diseases | |

| HIV Inhibition | Development of antiviral drugs | |

| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical strength |

| Nanomaterials | Enhanced functionality in catalysis and drug delivery | |

| Agricultural Chemistry | Pesticide Development | Environmentally friendly pest control solutions |

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted the effectiveness of pyrazine derivatives against Mycobacterium tuberculosis, emphasizing the need for further exploration into their mechanisms of action and potential as therapeutic agents .

- Polymer Applications : Research focused on incorporating this compound into polymer matrices demonstrated significant improvements in material properties, paving the way for innovative applications in industrial settings .

- Antioxidant Mechanisms : Investigations into the antioxidant mechanisms of pyrazine derivatives revealed their capacity to mitigate oxidative damage, suggesting their utility in health supplements aimed at reducing disease risk associated with oxidative stress .

Wirkmechanismus

The mechanism by which Methyl 6-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazine Ring

Methyl 5-methylpyrazine-2-carboxylate (CAS 41110-33-2)

- Structure : A methyl group replaces the phenyl group at the 5-position.

- Properties : The smaller methyl group reduces steric hindrance and increases solubility in polar solvents compared to the bulky phenyl substituent. The electron-donating methyl group may enhance ring stability but reduce electrophilic reactivity .

- Applications : Likely used in less sterically demanding reactions, such as nucleophilic substitutions.

Ethyl 6-chloropyrazine-2-carboxylate (CAS 161611-46-7)

- Structure : Chlorine at the 6-position and an ethyl ester at the 2-position.

- Properties : The electron-withdrawing chlorine increases electrophilicity, making the compound more reactive in cross-coupling or substitution reactions. The ethyl ester may slightly lower solubility compared to the methyl ester .

- Applications: Potential precursor for synthesizing halogenated pharmaceuticals.

Methyl 6-(ethylamino)pyrazine-2-carboxylate (CAS 1528085-68-8)

- Structure: Ethylamino group at the 6-position.

- Properties: The amino group introduces hydrogen-bonding capability, improving aqueous solubility. The ethyl chain adds moderate hydrophobicity, balancing solubility and membrane permeability .

- Applications : Suitable for bioactive molecule synthesis, particularly in kinase inhibitors or receptor ligands.

Methyl 6-bromo-5-methylpyrazine-2-carboxylate (CAS 1166827-91-3)

- Structure : Bromine at the 6-position and methyl at the 5-position.

- Properties : Bromine’s polarizability enhances reactivity in Suzuki-Miyaura couplings. The dual substituents create steric and electronic effects that may direct regioselective transformations .

- Applications : Intermediate in synthesizing brominated heterocycles for medicinal chemistry.

Positional Isomerism and Functional Group Variations

Methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2) vs. Methyl 6-aminopyrazine-2-carboxylate (CAS 118853-60-4)

- Structural Difference: Amino group at the 5- vs. 6-position.

- Impact: Positional isomerism affects electronic distribution. The 6-amino derivative may exhibit stronger intramolecular hydrogen bonding with the ester carbonyl, altering reactivity and stability .

Methyl 6-chloropyrazine-2-carboxylate (CAS 54013-06-8)

- Structure : Chlorine at the 6-position, analogous to the phenyl group in the parent compound.

- Comparison : Replacing phenyl with chlorine reduces aromaticity but increases electrophilicity. This compound is more reactive in nucleophilic aromatic substitution than Methyl 6-phenylpyrazine-2-carboxylate .

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | 13534-79-7 | Phenyl (6), COOCH3 (2) | 214.22 | High steric bulk, moderate solubility |

| Methyl 5-methylpyrazine-2-carboxylate | 41110-33-2 | CH3 (5), COOCH3 (2) | 166.15 | High solubility, electron-donating |

| Ethyl 6-chloropyrazine-2-carboxylate | 161611-46-7 | Cl (6), COOCH2CH3 (2) | 200.61 | Electrophilic, reactive in substitution |

| Methyl 6-(ethylamino)pyrazine-2-carboxylate | 1528085-68-8 | NHCH2CH3 (6), COOCH3 (2) | 181.19 | Enhanced solubility, H-bond donor |

| Methyl 6-bromo-5-methylpyrazine-2-carboxylate | 1166827-91-3 | Br (6), CH3 (5), COOCH3 (2) | 231.05 | High reactivity in cross-coupling |

Biologische Aktivität

Methyl 6-phenylpyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the phenyl group contributes to its unique reactivity and interaction with biological targets, influencing its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting antimicrobial effects.

- Receptor Modulation : It may modulate receptor activities, which can influence various cellular processes, including apoptosis in cancer cells.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Key findings include:

- Mycobacterium tuberculosis : Preliminary studies indicate that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 μM .

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 - 10 |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has shown promise in inducing apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationships (SAR)

The activity of this compound can be influenced by structural variations. Studies have demonstrated that modifications to the pyrazine ring or the carboxylate group can enhance or diminish biological activity. For instance:

- Substitution Patterns : The introduction of different substituents on the phenyl ring can significantly alter the compound's potency against specific pathogens or cancer cells.

| Substituent | Activity Change |

|---|---|

| Methyl | Increased potency |

| Halogens | Variable effects depending on position |

Case Studies

- Antimycobacterial Evaluation : A study assessing various substituted pyrazines found that this compound derivatives exhibited promising antimycobacterial activity, particularly against resistant strains of Mycobacterium tuberculosis .

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for Methyl 6-phenylpyrazine-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions between pyrazinecarboxylic acid derivatives and aryl halides. For example, esterification of 6-phenylpyrazine-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the methyl ester. Oxidation of pyrazine precursors (e.g., 2-methylpyrazine derivatives) using KMnO₄ or Ru-based catalysts may also be employed for carboxylate formation .

- Optimization : Adjust reaction temperature (e.g., 80–120°C for esterification) and solvent polarity (e.g., DMF for coupling reactions). Monitor intermediates via TLC or HPLC to minimize byproducts like hydrolyzed carboxylic acids .

Q. How can structural elucidation of this compound be performed?

- Techniques :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing π-π stacking between phenyl and pyrazine rings .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR with deuterated DMSO or CDCl₃. The methyl ester group typically appears at ~3.9 ppm (¹H) and 52 ppm (¹³C), while aromatic protons resonate between 7.2–8.5 ppm .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity or biological activity?

- Experimental Design : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the phenyl para-position. Compare reaction kinetics in nucleophilic acyl substitution or hydrolysis assays.

- Data Analysis : Use Hammett plots to correlate substituent σ values with reaction rates. Computational modeling (DFT) can predict charge distribution and regioselectivity .

Q. What are common contradictions in spectral or crystallographic data for pyrazinecarboxylate derivatives, and how can they be resolved?

- Case Study : Discrepancies in melting points (e.g., reported 57–61°C vs. observed 53°C) may arise from polymorphic forms or impurities. Recrystallize from ethanol/water mixtures and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Crystallography : If SHELXL refinement yields high R-factors (>5%), check for twinning or disordered solvent molecules. Use PLATON’s SQUEEZE to model electron density in porous crystals .

Q. How can computational methods predict the compound’s solubility or pharmacokinetic properties?

- Methodology :

- Solubility : Apply the General Solubility Equation (GSE) using melting point and logP values. Experimental logP can be determined via shake-flask assays (octanol/water) .

- ADME : Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and blood-brain barrier permeability based on molecular descriptors (e.g., topological polar surface area <60 Ų enhances absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.